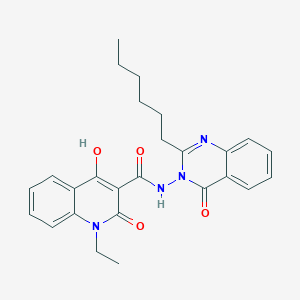
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is a complex organophosphorus compound. It is characterized by the presence of a diazadiphosphetidine ring, which is a four-membered ring containing two nitrogen and two phosphorus atoms. The compound is further substituted with tetramethyl and diphenyl groups, as well as two amine oxide functionalities. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide typically involves the reaction of appropriate phosphine precursors with nitrogen-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize the yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes the use of larger reaction vessels, automated control of reaction parameters, and efficient purification techniques such as crystallization or chromatography. The industrial process aims to achieve high yield and purity while minimizing waste and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the amine oxide functionalities back to amines.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or organometallic compounds are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state phosphorus compounds, while reduction may produce amine derivatives.
Applications De Recherche Scientifique
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s unique structure makes it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of advanced materials and as a catalyst in various chemical processes.
Mécanisme D'action
The mechanism of action of N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide involves its interaction with molecular targets such as enzymes or receptors. The compound’s diazadiphosphetidine ring can coordinate with metal ions, influencing catalytic activity. The amine oxide functionalities can participate in hydrogen bonding and other interactions, affecting the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrazines: Compounds with a similar nitrogen-rich ring structure.
Phosphazenes: Compounds containing phosphorus-nitrogen bonds.
Triazines: Compounds with a three-nitrogen ring structure.
Uniqueness
N(2),N(2),N(4),N(4)-Tetramethyl-1,3-diphenyl-1,3,2,4-diazadiphosphetidine-2,4-diamine 2,4-dioxide is unique due to its combination of a diazadiphosphetidine ring with tetramethyl and diphenyl substitutions, as well as amine oxide functionalities
Propriétés
Numéro CAS |
40078-86-2 |
|---|---|
Formule moléculaire |
C16H22N4O2P2 |
Poids moléculaire |
364.32 g/mol |
Nom IUPAC |
2-N,2-N,4-N,4-N-tetramethyl-2,4-dioxo-1,3-diphenyl-1,3,2λ5,4λ5-diazadiphosphetidine-2,4-diamine |
InChI |
InChI=1S/C16H22N4O2P2/c1-17(2)23(21)19(15-11-7-5-8-12-15)24(22,18(3)4)20(23)16-13-9-6-10-14-16/h5-14H,1-4H3 |
Clé InChI |
UISUVMMTMHEGGZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)P1(=O)N(P(=O)(N1C2=CC=CC=C2)N(C)C)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 2-({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)butanoate](/img/structure/B11996863.png)
![(2-{[({5-[(2-{[4-(Carboxymethyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}-1,3-thiazol-4-yl)acetic acid](/img/structure/B11996868.png)
![2-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B11996881.png)


![(2E)-1-[2-(Benzyloxy)-4-methoxyphenyl]-3-(3,4-dihydro-2H-1,5-benzodioxepin-7-YL)prop-2-EN-1-one](/img/structure/B11996906.png)



![5-(4-Bromophenyl)-9-chloro-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11996936.png)
![2-((E)-{[3-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-6-methoxyphenol](/img/structure/B11996940.png)


![N-[2-(diethylamino)ethyl]-N'-(5-propyl-1,3,4-thiadiazol-2-yl)ethanediamide](/img/structure/B11996956.png)
